molecular formula C17H26ClNO2 B4290190 decyl N-(4-chlorophenyl)carbamate

decyl N-(4-chlorophenyl)carbamate

Cat. No.: B4290190
M. Wt: 311.8 g/mol
InChI Key: CLAIQECQUBKOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl N-(4-chlorophenyl)carbamate typically involves the reaction of decanol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The general reaction can be represented as follows:

Decanol+4-Chlorophenyl isocyanateDecyl (4-chlorophenyl)carbamate\text{Decanol} + \text{4-Chlorophenyl isocyanate} \rightarrow \text{Decyl (4-chlorophenyl)carbamate} Decanol+4-Chlorophenyl isocyanate→Decyl (4-chlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of reactors with precise temperature and pressure control, as well as the use of solvents to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Decyl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of decyl N-(4-chlorophenyl)carbamate oxides.

    Reduction: Formation of decyl (4-chlorophenyl)amine.

    Substitution: Formation of substituted decyl N-(4-chlorophenyl)carbamates.

Scientific Research Applications

Decyl (4-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

    Industry: Utilized in the formulation of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of decyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of a decyl group.

    Methyl (4-chlorophenyl)carbamate: Contains a methyl group instead of a decyl group.

    Butyl (4-chlorophenyl)carbamate: Contains a butyl group instead of a decyl group.

Uniqueness

Decyl (4-chlorophenyl)carbamate is unique due to its longer alkyl chain (decyl group), which can influence its solubility, reactivity, and biological activity compared to shorter-chain carbamates. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

IUPAC Name

decyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-2-3-4-5-6-7-8-9-14-21-17(20)19-16-12-10-15(18)11-13-16/h10-13H,2-9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAIQECQUBKOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
decyl N-(4-chlorophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
decyl N-(4-chlorophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
decyl N-(4-chlorophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
decyl N-(4-chlorophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
decyl N-(4-chlorophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
decyl N-(4-chlorophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.